

Dihydrobenzofuran Compounds: A Technical Guide to Therapeutic Applications

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules. The structural rigidity and synthetic tractability of the dihydrobenzofuran core have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of dihydrobenzofuran compounds, with a focus on their anticancer, anti-inflammatory, and receptor-modulating activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Therapeutic Applications

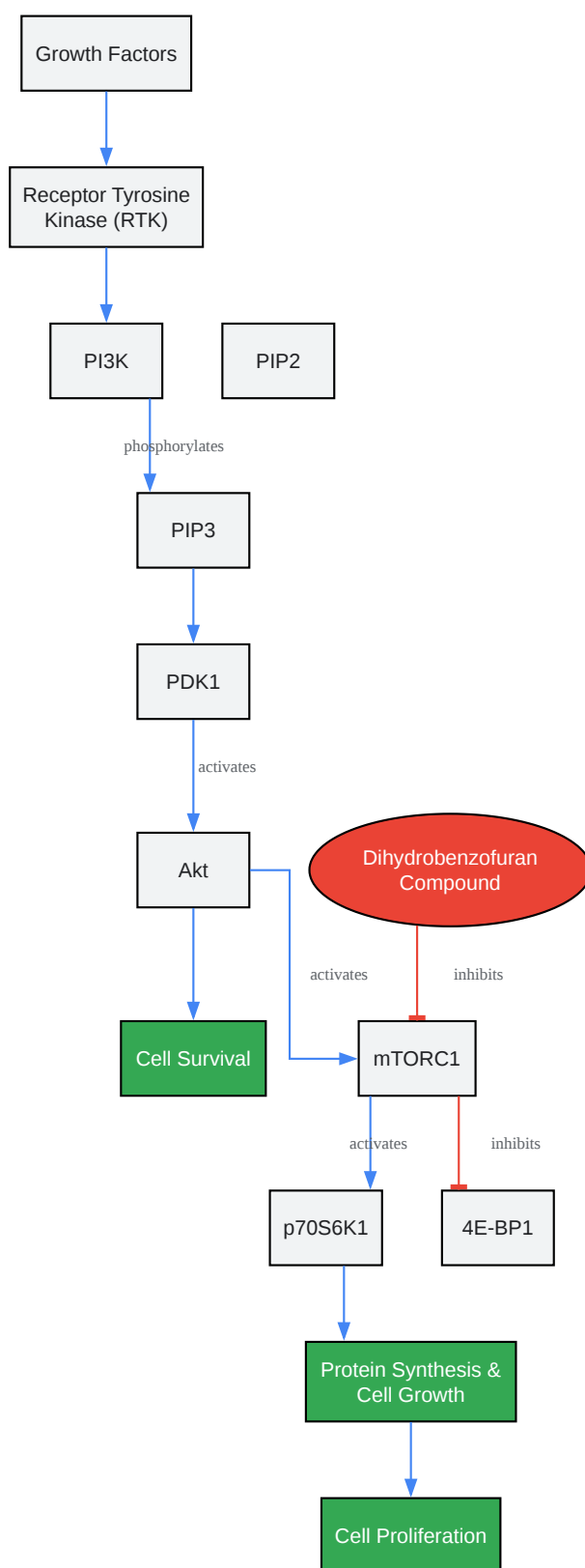
Dihydrobenzofuran derivatives have demonstrated significant potential across multiple therapeutic areas. The key areas of investigation include oncology, inflammation, and the modulation of specific G protein-coupled receptors (GPCRs) such as the cannabinoid receptor 2 (CB2) and GPR119.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of dihydrobenzofuran compounds against various cancer cell lines.[1] The mechanisms underlying these effects are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Compound/ Derivative	Cancer Cell Line	Assay Type	Endpoint	Result	Reference
Fluorinated Dihydrobenzo furan 1	HCT116 (colorectal)	WST-1 Proliferation	IC50	19.5 μ M	[1] [2]
Fluorinated Dihydrobenzo furan 2	HCT116 (colorectal)	WST-1 Proliferation	IC50	24.8 μ M	[1] [2]
Benzofuran derivative 13b	MCF-7 (breast)	MTT Assay	IC50	1.875 μ M	[1]
Benzofuran derivative 13g	MCF-7 (breast)	MTT Assay	IC50	1.287 μ M	[1]
Benzofuran derivative 13b	C-6 (glioma)	MTT Assay	IC50	1.980 μ M	[1]
Benzofuran derivative 13g	C-6 (glioma)	MTT Assay	IC50	1.622 μ M	[1]
Benzofuran derivative 12	SiHa (cervical)	MTT Assay	IC50	1.10 μ M	[1]
Benzofuran derivative 12	HeLa (cervical)	MTT Assay	IC50	1.06 μ M	[1]
Dihydrobenzo furan neolignan 12	HT-1080 (fibrosarcoma)	Not Specified	IC50	<35.62 μ M	[3]
Benzofuran piperazine derivative 1.19	MDA-MB-231 Xenograft	In Vivo	% Tumor Growth Inhibition	58.7% at 50 mg/kg	[4]

A key mechanism of action for some anticancer dihydrobenzofuran compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.^[5]^[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^[5] Dihydrobenzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.^[5]



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Caption: Dihydrobenzofuran inhibition of the PI3K/Akt/mTOR signaling pathway.

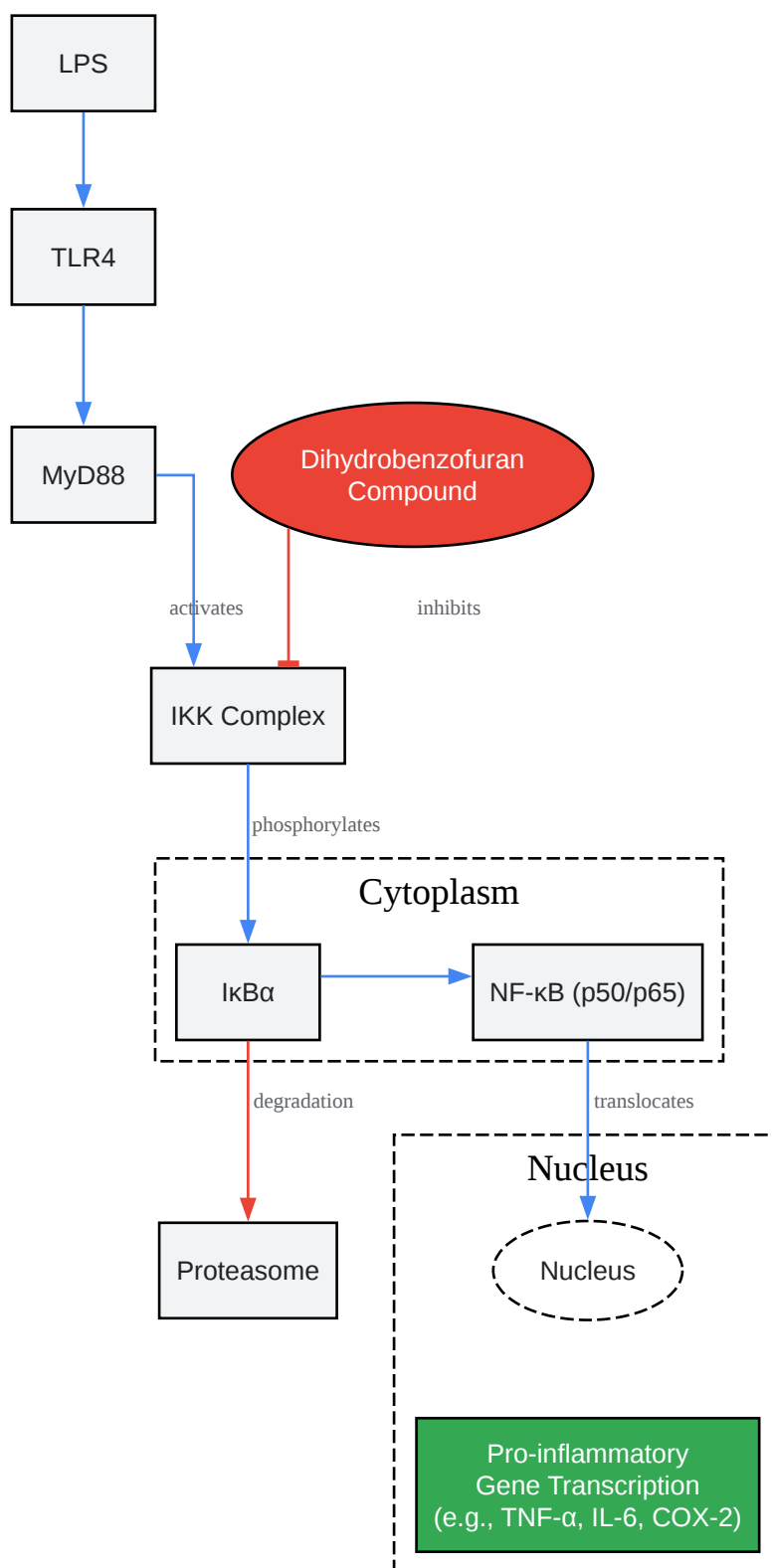
Anti-inflammatory Activity

Dihydrobenzofuran compounds have demonstrated potent anti-inflammatory properties in various preclinical models.^{[7][8]} Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Compound/Derivative	Model/Assay	Endpoint	Result	Reference
Fluorinated Dihydrobenzofuran 2	LPS-stimulated macrophages	PGE2 Inhibition	IC50 = 1.92 μ M	[2]
Fluorinated Dihydrobenzofuran 3	LPS-stimulated macrophages	PGE2 Inhibition	IC50 = 1.48 μ M	[2]
Fluorinated Dihydrobenzofuran 8	LPS-stimulated macrophages	PGE2 Inhibition	IC50 = 20.52 μ M	[2]
Fluorinated Dihydrobenzofuran 2	LPS-stimulated macrophages	IL-6 Inhibition	IC50 = 9.04 μ M	[7]
Fluorinated Dihydrobenzofuran 3	LPS-stimulated macrophages	IL-6 Inhibition	IC50 = 1.2 μ M	[7]
Fluorinated Dihydrobenzofuran 2	LPS-stimulated macrophages	NO Inhibition	IC50 = 5.2 μ M	[7]
Fluorinated Dihydrobenzofuran 3	LPS-stimulated macrophages	NO Inhibition	IC50 = 2.4 μ M	[7]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one	Carrageenan-induced paw edema	In Vivo	More potent than indomethacin	[2]
Benzofuranone Derivative BF1	Carrageenan-induced paw edema	In Vivo	85.1% inhibition at 100 mg/kg	[4]
Fluorinated Dihydrobenzofuran	Zymosan-induced air	In Vivo	Significant reduction in cell	[2][7]

an 2	pouch		recruitment and PGE2 levels	
Fluorinated Dihydrobenzofuran 3	Zymosan-induced air pouch	In Vivo	Significant reduction in cell recruitment and PGE2 levels	[2] [7]
Fluorinated Dihydrobenzofuran 5	Zymosan-induced air pouch	In Vivo	Significant reduction in cell recruitment	[2] [7]
Fluorinated Dihydrobenzofuran 6	Zymosan-induced air pouch	In Vivo	Significant reduction in cell recruitment and PGE2 levels	[2] [7]

A central pathway in inflammation is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the NF- κ B dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some dihydrobenzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.



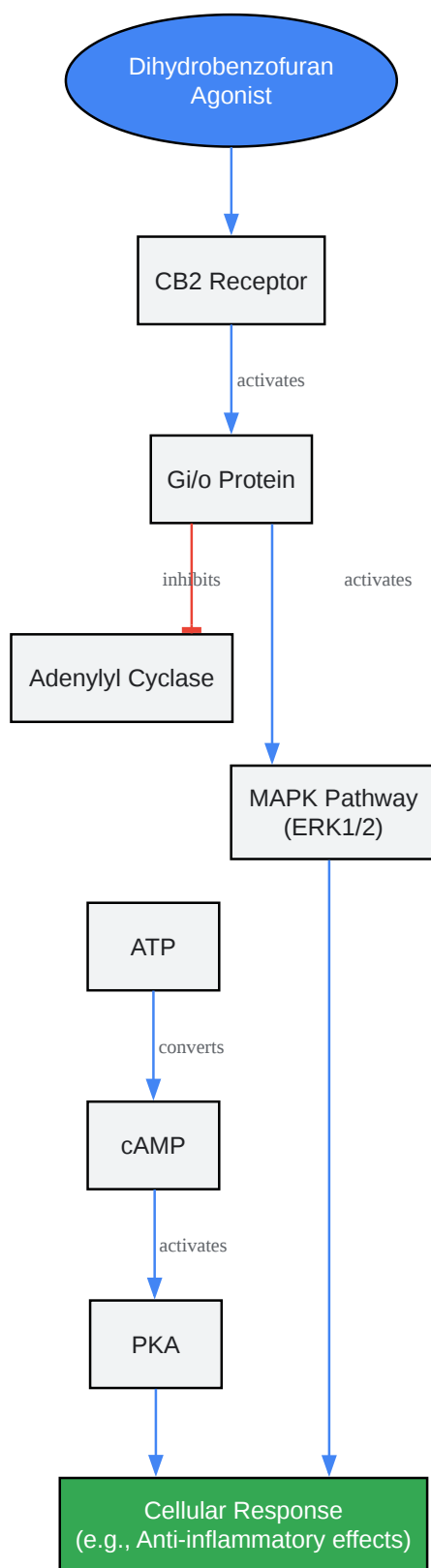
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Caption: Dihydrobenzofuran inhibition of the NF-κB signaling pathway.

Cannabinoid Receptor 2 (CB2) Agonism

The CB2 receptor is a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation.^[9] Dihydrobenzofuran derivatives have been identified as potent and selective CB2 receptor agonists.

CB2 is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.^[10] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.^[11]



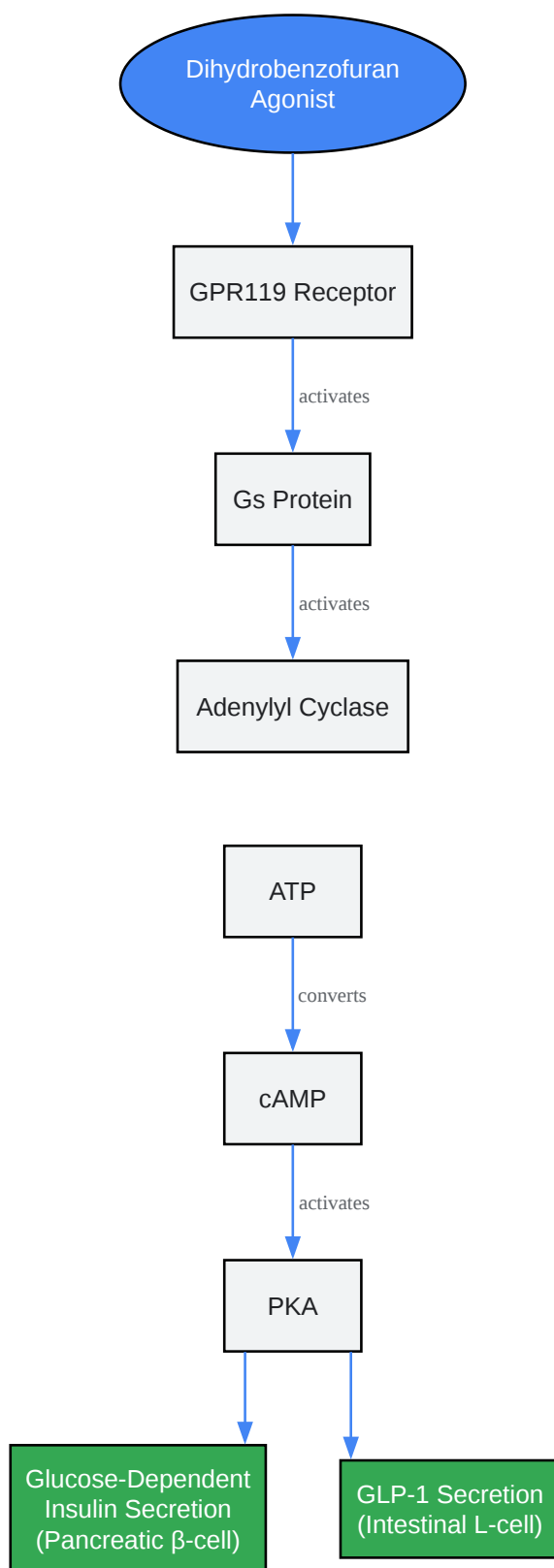
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Caption: Dihydrobenzofuran agonism of the CB2 receptor signaling pathway.

GPR119 Agonism

GPR119 is a GPCR expressed predominantly in pancreatic β -cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes.^[12] Dihydrobenzofuran derivatives have been developed as potent GPR119 agonists.^[13]

GPR119 is a Gs-coupled receptor. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.^[14] This rise in cAMP enhances glucose-stimulated insulin secretion from pancreatic β -cells and GLP-1 release from intestinal L-cells.^[12]



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Caption: Dihydrobenzofuran agonism of the GPR119 receptor signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the therapeutic potential of dihydrobenzofuran compounds.

In Vitro Proliferation Assay (WST-1)

This colorimetric assay is used to assess the effect of compounds on cell proliferation.



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Caption: Workflow for the WST-1 cell proliferation assay.

Methodology:

- Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of the dihydrobenzofuran compound for 72 hours.[1]
- WST-1 reagent is added to each well and incubated for 1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

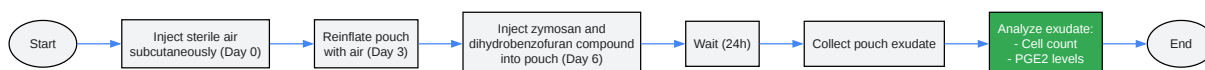
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Methodology:

- **Cell Lysis:** Cancer cells are treated with the dihydrobenzofuran compound for a specified time. The cells are then lysed to release the proteins.[5]
- **Protein Quantification:** The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- **Gel Electrophoresis:** Equal amounts of protein from each sample are separated by size using SDS-PAGE.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).[5]
- **Detection:** The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.
- **Analysis:** The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

In Vivo Anti-inflammatory Model: Zymosan-Induced Air Pouch

This model is used to evaluate the in vivo anti-inflammatory activity of compounds.



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Caption: Workflow for the zymosan-induced air pouch model.

Methodology:

- A subcutaneous air pouch is created on the back of a mouse by injecting sterile air. The pouch is reinflated three days later.[\[2\]](#)[\[7\]](#)
- On day six, zymosan (an inflammatory agent) and the test dihydrobenzofuran compound are injected into the pouch.
- After 24 hours, the exudate from the pouch is collected.
- The exudate is analyzed for the number of recruited inflammatory cells and the levels of inflammatory mediators such as prostaglandin E2 (PGE2).[\[2\]](#)[\[7\]](#)

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

Methodology:

- Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
- The cells are then treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the dihydrobenzofuran compound.[\[3\]](#)[\[15\]](#)
- After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
- A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

CB2 and GPR119 Receptor Activation Assays (cAMP Assay)

The activation of Gi-coupled (CB2) or Gs-coupled (GPR119) receptors can be assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

- Cells expressing the receptor of interest (CB2 or GPR119) are treated with the dihydrobenzofuran agonist.
- For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to induce a measurable level of cAMP, and the ability of the agonist to inhibit this increase is measured. [\[14\]](#)
- For Gs-coupled receptors, the ability of the agonist to directly increase cAMP levels is measured. [\[12\]](#)
- Intracellular cAMP levels are quantified using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

Conclusion

Dihydrobenzofuran compounds represent a versatile and promising class of molecules with significant therapeutic potential in oncology, inflammation, and metabolic diseases. Their diverse biological activities, coupled with their favorable physicochemical properties, make them attractive candidates for further drug discovery and development efforts. The data and protocols summarized in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the potency and selectivity of these compounds, as well as on conducting comprehensive preclinical and clinical studies to validate their efficacy and safety in relevant disease models.

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